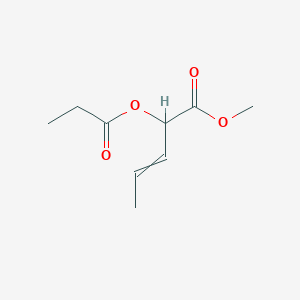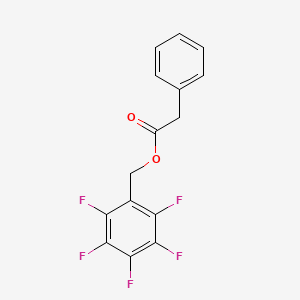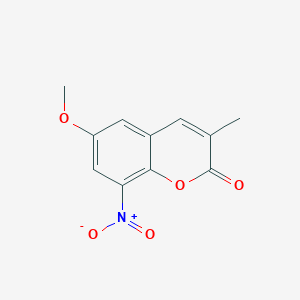![molecular formula C17H12Cl2N6O2 B14516966 5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-73-9](/img/structure/B14516966.png)
5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl groups attached to the oxadiazole rings imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] typically involves the condensation reaction of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formaldehyde and subsequent cyclization to form the oxadiazole rings. The reaction is usually carried out in the presence of a catalyst such as formic acid and under mild conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the methylene bridge, resulting in different chemical and biological properties.
5,5’-Methylenebis(thiazol-2-amine): This compound contains thiazole rings instead of oxadiazole rings, leading to different reactivity and applications.
The uniqueness of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62575-73-9 |
|---|---|
Formule moléculaire |
C17H12Cl2N6O2 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
5-[[5-(4-chloroanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N6O2/c18-10-1-5-12(6-2-10)20-16-24-22-14(26-16)9-15-23-25-17(27-15)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,24)(H,21,25) |
Clé InChI |
LLBBZZIFYIFYKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)


![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)

